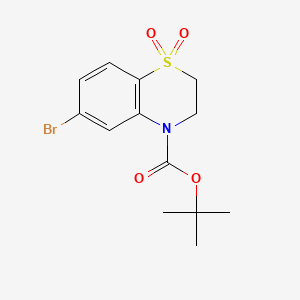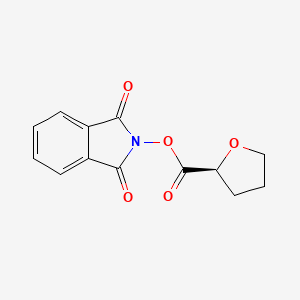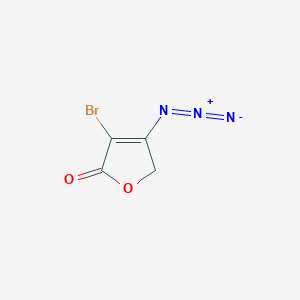
4-Azido-3-bromo-2,5-dihydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3-bromo-2,5-dihydrofuran-2-one: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a dihydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one typically involves the following steps:
Bromination: The starting material, 2,5-dihydrofuran-2-one, undergoes bromination to introduce a bromine atom at the 3-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in 4-Azido-3-bromo-2,5-dihydrofuran-2-one can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Cycloaddition Reagents: Various reagents can be used for cycloaddition reactions, depending on the desired product.
Major Products Formed:
Substitution Products: Compounds with different nucleophiles replacing the azido group.
Reduction Products: Compounds with an amine group replacing the azido group.
Cycloaddition Products: Triazole derivatives.
科学的研究の応用
Chemistry: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the study of azido group reactivity and its interactions with biomolecules. It is also used in the development of bioorthogonal chemistry techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrene Formation: The azido group can decompose to form a nitrene intermediate, which is highly reactive and can insert into various chemical bonds.
Cycloaddition Pathways: The azido group can participate in cycloaddition reactions, forming stable triazole rings.
類似化合物との比較
4-Azido-3-chloro-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine.
4-Azido-3-iodo-2,5-dihydrofuran-2-one: Similar structure but with an iodine atom instead of bromine.
4-Azido-3-fluoro-2,5-dihydrofuran-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is unique due to the presence of both an azido group and a bromine atom. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C4H2BrN3O2 |
|---|---|
分子量 |
203.98 g/mol |
IUPAC名 |
3-azido-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2 |
InChIキー |
RFHXKZKNJUGESE-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)O1)Br)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




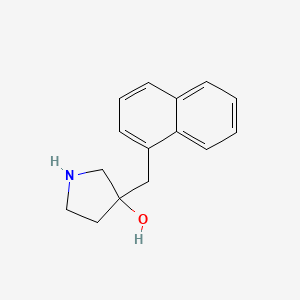
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
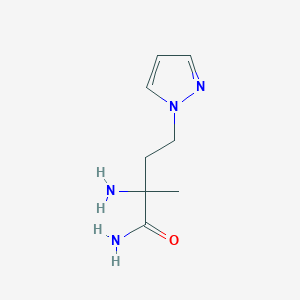
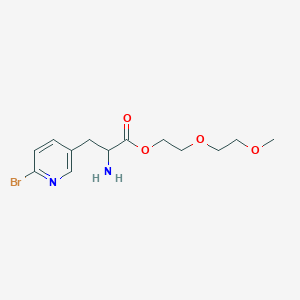
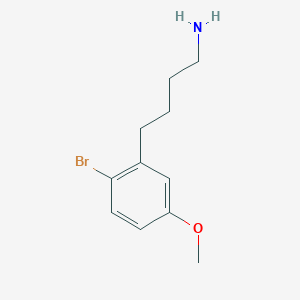
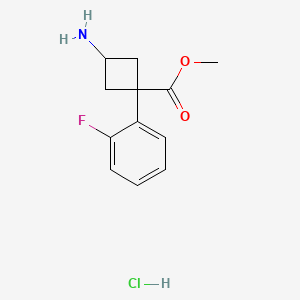
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)

